

Tosedostat In Vitro Application Notes

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Compound Focus: Tosedostat

CAS No.: 238750-77-1

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Chemical and Pharmacological Profile

Tosedostat (CHR2797) is an orally bioavailable aminopeptidase inhibitor that acts as a prodrug. It is rapidly converted inside cells to its active acid metabolite, **CHR-79888** [1] [2]. This active form is a potent inhibitor of several intracellular aminopeptidases, including leucine aminopeptidase (LAP), puromycin-sensitive aminopeptidase (PuSA), and Aminopeptidase N [3] [2]. The active metabolite is poorly membrane-permeant, leading to its excellent intracellular accumulation and retention [1].

Quantitative In Vitro Bioactivity Data

The following tables summarize the key in vitro potency and efficacy data for **Tosedostat**.

Table 1: Enzyme Inhibition Profile of Tosedostat (CHR-2797) [3]

Target Enzyme	IC ₅₀	Target Enzyme	IC ₅₀
Leucine Aminopeptidase (LAP)	100 nM	PILSAP	>5 µM
PuSA	150 nM	LTA4 Hydrolase	>10 µM
Aminopeptidase N	220 nM	MetAP-2	>30 µM

Target Enzyme	IC ₅₀	Target Enzyme	IC ₅₀
Aminopeptidase B	>1 μM		

Note: The active metabolite, CHR-79888, is a particularly potent inhibitor of LTA4 hydrolase, which it inhibits with an IC₅₀ of 8 nM [3] [2].

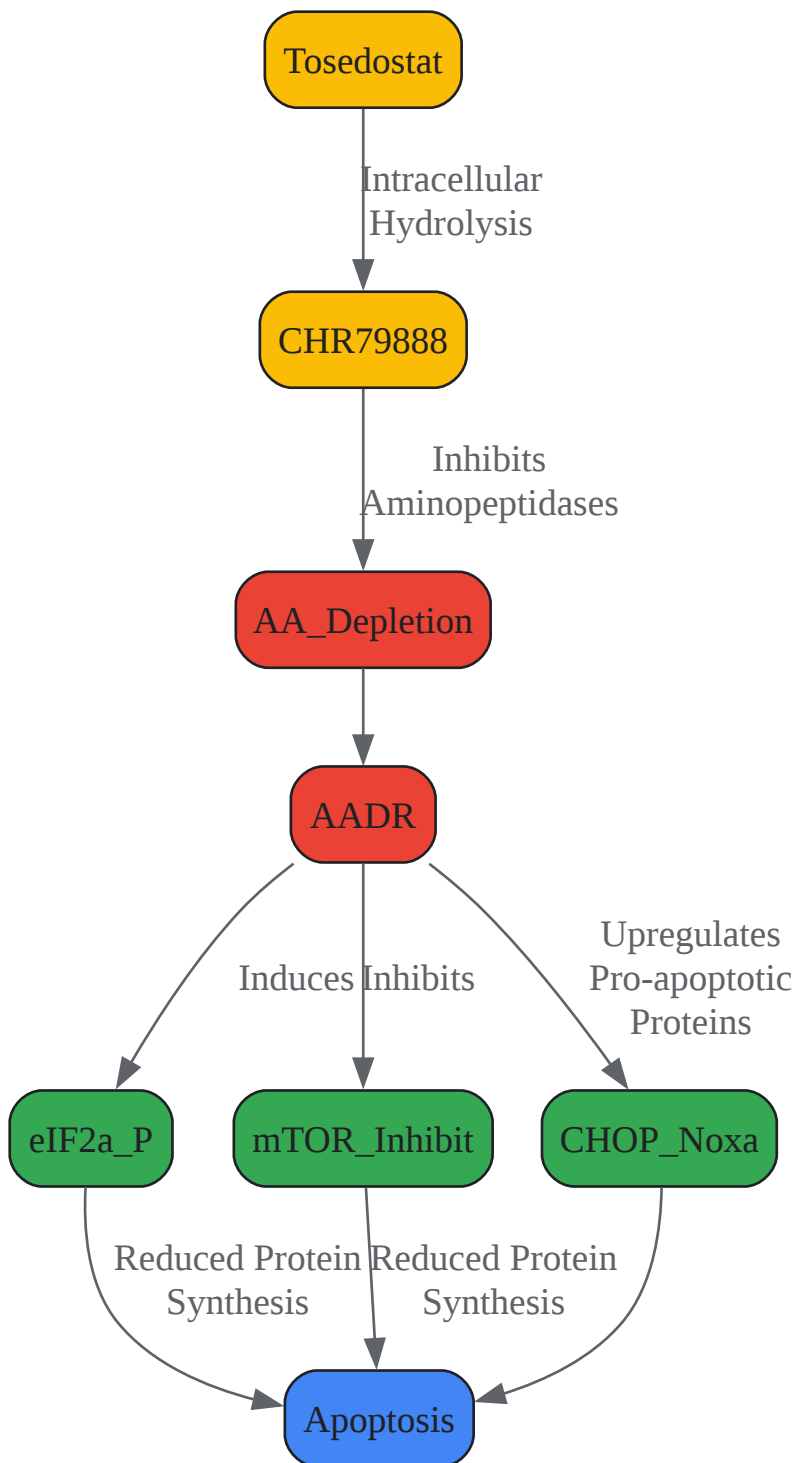
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines [3]

Cell Line	Origin	IC ₅₀
U-937	Myeloma	10 nM
HL-60	Acute Myeloid Leukemia	30 nM
KG-1	Acute Myeloid Leukemia	15 nM
GDM-1	Acute Myeloid Leukemia	15 nM
HuT 78	T-cell Lymphoma	>10 μM
Jurkat E6-1	T-cell Leukemia	>10 μM

Tosedostat exhibits **selectivity for transformed cells** (e.g., MrC5-SV2, K-ras NRK) over their non-transformed counterparts (e.g., MrC5, NRK) [3]. The sensitivity does not show an obvious correlation with the mutational status of p53, PTEN, or K-Ras [3].

Mechanism of Action and Experimental Evidence

The primary mechanism of **Tosedostat**'s anti-proliferative effect is the induction of an **Amino Acid Deprivation Response (AADR)** [1] [4]. The following diagram illustrates the intracellular signaling pathway triggered by **Tosedostat**.



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The experimental evidence for this mechanism is derived from gene expression analysis and protein synthesis studies in treated cells (e.g., the human promyelocytic leukemia cell line HL-60). Key findings include [3] [1]:

- **Upregulation of Genes:** Treatment leads to the up-regulation of genes involved in amino acid transport and metabolic pathways.
- **Phosphorylation of eIF2 α :** Increased phosphorylation of eukaryotic initiation factor 2 α (eIF2 α), which inhibits the initiation of protein translation.
- **Inhibition of mTOR Signaling:** Inhibition of phosphorylation of mTOR substrates, a key regulator of cell growth and protein synthesis.
- **Reduced Protein Synthesis:** A measurable overall reduction in protein synthesis.
- **Pro-apoptotic Shift:** Upregulation of pro-apoptotic protein markers such as CHOP and Noxa.

Detailed Experimental Protocols

Aminopeptidase Inhibition Assays [3]

The following protocols are used to determine the IC₅₀ values for different aminopeptidases.

- **Leucine Aminopeptidase (LAP) Assay**
 - **Principle:** Measures hydrolysis of the tripeptide L-Leucyl-Glycyl-Glycine (LGG), detected via derivatization with o-phthaldialdehyde (OPA).
 - **Procedure:**
 - In a 96-well plate, combine 5 μ L of diluted **Tosedostat**, 5 μ L of LAP enzyme (10 μ g/mL), and 40 μ L of 0.5 mM LGG substrate.
 - Incubate the plate for 90 minutes at 37°C.
 - Terminate the reaction by adding 200 μ L of OPA/ β -mercaptoethanol reagent per well.
 - Measure fluorescence (excitation 355 nm, emission 460 nm).
- **PuSA & Aminopeptidase N Assay**
 - **Principle:** Uses the fluorogenic substrate Ala-AMC (Alanine-7-amido-4-methylcoumarin).
 - **Procedure:**
 - In a 96-well plate, combine 20 μ L of diluted **Tosedostat**, 40 μ L of Ala-AMC substrate (125 μ M for PuSA, 60 μ M for Aminopeptidase N), and 40 μ L of the respective enzyme.
 - Incubate for 2 hours (PuSA) or 1 hour (Aminopeptidase N) at 37°C.
 - Stop the reaction with 100 μ L of 3% (v/v) acetic acid.
 - Measure the released fluorescent AMC group.

Cell Proliferation Assay [3]

This protocol is used to determine the anti-proliferative IC₅₀ values in various cancer cell lines.

- **Cell Lines:** U-937, HL-60, KG-1, GDM-1, among others.
- **Compound Preparation: Tosedostat** is dissolved in DMSO to create a ~1 mM stock solution, which is then diluted to the desired concentrations in culture medium.
- **Procedure:**
 - Plate cells and expose them to a concentration range of **Tosedostat** for **72 hours**.
 - During the final **4 hours** of incubation, pulse the cells with 0.4 μCi/well of [³H]thymidine.
 - Harvest cells onto glass fiber filters using a cell harvester.
 - Measure the amount of [³H]thymidine incorporated into cellular DNA using a scintillation counter.
- **Data Analysis:** Inhibition of proliferation is calculated based on the reduction in radioactive incorporation compared to untreated control cells.

Research Applications and Synergistic Potential

Tosedostat has shown promising activity in clinical trials, particularly in **relapsed/refractory Acute Myeloid Leukemia (AML)** and high-risk **Myelodysplastic Syndromes (MDS)** [4] [2]. In vitro studies indicate that **Tosedostat** synergizes with a wide range of chemotherapeutic agents, including cytarabine, and hypomethylating agents like azacitidine, to enhance anti-proliferative effects in cancer cell lines [1] [4] [2]. This provides a strong rationale for its use in combination therapies.

Formulation and Storage

- **Solubility:**
 - **DMSO:** 56 - 81 mg/mL (~137.77 - 199.27 mM). Use fresh, moisture-absorbing DMSO to maintain solubility [3].
 - **Ethanol:** 5 - 81 mg/mL.
 - **Water:** Insoluble.
- **Storage:** Store at the recommended temperature upon receipt. Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles [3].

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